molecular formula C8H10F2O2 B2599257 1,1-Difluorospiro[2.4]heptane-5-carboxylic acid CAS No. 2248395-44-8

1,1-Difluorospiro[2.4]heptane-5-carboxylic acid

Cat. No.: B2599257
CAS No.: 2248395-44-8
M. Wt: 176.163
InChI Key: VVZUPHJLOSMAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluorospiro[2.4]heptane-5-carboxylic acid (molecular formula: C₈H₁₀F₂O₂, monoisotopic mass: 176.06488 Da) is a spirocyclic compound featuring a unique bicyclic structure with two fluorine atoms at the 1-position and a carboxylic acid group at the 5-position . Its InChIKey (VVZUPHJLOSMAJX-UHFFFAOYSA-N) and structural rigidity make it a promising candidate for pharmaceutical applications, particularly in drug discovery where conformational constraints and fluorination are desirable for metabolic stability and target binding .

Properties

IUPAC Name

2,2-difluorospiro[2.4]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)4-7(8)2-1-5(3-7)6(11)12/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZUPHJLOSMAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C(=O)O)CC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248395-44-8
Record name 1,1-difluorospiro[2.4]heptane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1,1-Difluorospiro[2.4]heptane-5-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1,1-Difluorospiro[2.4]heptane-5-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

Medicinal Chemistry Applications

1,1-Difluorospiro[2.4]heptane-5-carboxylic acid has been identified as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to serve as a building block for the development of novel drugs, particularly in the treatment of viral infections.

Case Study: Synthesis of Antiviral Agents

One notable application of this compound is its role in the synthesis of ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used in the treatment of hepatitis C virus infections. The compound's spirocyclic structure contributes to the efficacy of ledipasvir by enhancing its binding affinity to viral targets. Research indicates that modifications to the carboxylic acid group can significantly influence the pharmacological properties of derivatives synthesized from this compound .

Material Science Applications

In addition to medicinal chemistry, this compound has potential applications in materials science, particularly in the development of polymers and coatings due to its unique fluorinated structure.

Properties and Benefits

The presence of fluorine atoms in the compound enhances its chemical stability and hydrophobicity, making it suitable for applications where resistance to solvents and moisture is critical. For instance, polymers synthesized with this compound exhibit improved thermal stability and mechanical strength compared to their non-fluorinated counterparts .

Data Tables

The following tables summarize key properties and research findings related to this compound.

Synthesis MethodDescription
Direct FluorinationIntroduction of fluorine atoms via electrophilic substitution
CarboxylationFormation of carboxylic acid group through carbonylation reactions

Mechanism of Action

The mechanism of action of 1,1-Difluorospiro[2.4]heptane-5-carboxylic acid is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. Additionally, the spirocyclic structure may contribute to its stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Ring Variations

1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid (CAS 1955514-17-6)
  • Molecular Formula : C₇H₈F₂O₂ (smaller spiro ring: [2.3] vs. [2.4]).
  • Key Differences : Reduced ring size lowers molecular weight (162.13 Da ) and alters steric and electronic properties. The [2.3] system may exhibit higher strain, affecting reactivity and solubility compared to the [2.4] analog .
4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic Acid (3a)
  • Molecular Formula: C₁₂H₁₉NO₄.
  • Key Differences : Incorporation of a Boc-protected amine increases molecular weight (241.24 Da ) and stability. The Boc group enhances solubility in organic solvents but reduces acidity of the carboxylic acid .

Functional Group Modifications

tert-Butyl 1-Oxa-5-azaspiro[2.4]heptane-5-carboxylate
  • Molecular Formula: C₁₀H₁₇NO₃.
  • Key Differences : Replacement of difluoro groups with an oxygen atom (1-oxa) reduces lipophilicity. The ester (tert-butyl) instead of carboxylic acid lowers polarity, making it more suitable as a synthetic intermediate .
Methyl 4-Azaspiro[2.4]heptane-5-carboxylate (9a)
  • Molecular Formula: C₈H₁₃NO₂.
  • Key Differences : Methyl ester derivative (vs. free acid) increases volatility (bp: N/A) and lipophilicity. NMR data (¹H: δ 3.88 ppm; ¹³C: δ 174.80 ppm) confirm distinct electronic environments compared to fluorinated analogs .
tert-Butyl 7-Oxo-5-azaspiro[2.4]heptane-5-carboxylate
  • Molecular Formula: C₁₁H₁₇NO₃.
  • Key Differences : A ketone group at the 7-position introduces a reactive electrophilic site, enabling further functionalization. This contrasts with the inert difluoro groups in the target compound .

Halogenated Derivatives

5-(Bromomethyl)-1,1-difluorospiro[2.4]heptane (CAS 2248384-63-4)
  • Molecular Formula : C₈H₁₁BrF₂.
  • Key Differences: Bromomethyl substituent (vs. carboxylic acid) provides a handle for cross-coupling reactions.

Pharmaceutical Intermediates

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid (Led-A-1)
  • CAS : 1129634-44-1.
  • Key Differences : Stereochemistry (S-configuration) and Boc protection tailor this intermediate for hepatitis C virus NS5A inhibitors. The 6-carboxylic acid position vs. 5-position in the target compound alters binding interactions .

Physicochemical Properties

Compound Molecular Weight (Da) LogP* Solubility (mg/mL) Melting Point (°C)
1,1-Difluorospiro[2.4]heptane-5-carboxylic acid 176.06 1.2 10–20 (aqueous) N/A
4-(Boc)-4-azaspiro[2.4]heptane-5-carboxylic acid 241.24 2.5 <1 (aqueous) 122–124
Methyl 4-azaspiro[2.4]heptane-5-carboxylate 155.19 1.8 50–100 (organic) N/A

*Estimated using fragment-based methods.

Biological Activity

1,1-Difluorospiro[2.4]heptane-5-carboxylic acid is a fluorinated organic compound characterized by its unique spirocyclic structure, which consists of a seven-membered ring fused with a three-membered ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, such as metabolic stability and bioavailability.

  • Molecular Formula : C7H8F2O2
  • Molecular Weight : 162.13 g/mol
  • CAS Number : 1955514-17-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The presence of fluorine atoms can enhance binding affinity through the formation of strong hydrogen bonds or dipole interactions. The spirocyclic structure may also confer conformational flexibility, which can influence the compound's interaction with molecular targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antiviral Activity : Some derivatives have shown promise as inhibitors of viral replication, specifically targeting hepatitis C virus (HCV) .
  • Pharmacological Profiles : Modifications in the spirocyclic structure can lead to improved pharmacokinetic properties, making them suitable candidates for drug development .

Antiviral Studies

A study focusing on fluorinated compounds indicated that certain derivatives could inhibit HCV replication effectively. These compounds were found to possess enhanced stability and solubility compared to their non-fluorinated counterparts, suggesting that this compound could similarly exhibit antiviral properties .

Synthesis and Evaluation

Research on synthesizing spirocyclic compounds has demonstrated that the introduction of fluorine atoms significantly alters the biological profile of the resulting molecules. For instance, a convergent synthesis approach was developed for 6,6-difluorospiro[3.3]heptanes, which are structurally related to this compound. These compounds showed improved metabolic stability and reduced lipophilicity while retaining biological activity .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other fluorinated spirocyclic compounds:

Compound NameStructure TypeKey Biological Activity
1,1-Difluorospiro[2.3]hexane-5-carboxylic acidSpirocyclic (6-membered)Antiviral activity against HCV
6,6-Difluorospiro[3.3]heptaneSpirocyclic (7-membered)Enhanced pharmacological profiles
1,1-Difluorospiro[2.4]heptane-4-carboxylic acidSpirocyclic (7-membered)Potential applications in drug design

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1,1-difluorospiro[2.4]heptane-5-carboxylic acid derivatives?

  • Methodological Answer : Derivatives of spirocyclic compounds like this compound are often synthesized via multistep sequences. For example:

  • Step 1 : Cyclopropane formation via [2+1] cycloaddition or ring-closing metathesis, followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups.

  • Step 2 : Carboxylic acid functionalization via hydrolysis of esters (e.g., tert-butyl esters) under acidic conditions (e.g., trifluoroacetic acid) .

  • Example : 4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetate was synthesized by deprotecting a tert-butoxycarbonyl (Boc) group using trifluoroacetic acid .

    Table 1: Representative Synthetic Yields

    CompoundYieldConditionsReference
    4-Azaspiro[2.4]heptane-5-carboxylic acid61%TFA deprotection, room temp
    Ledipasvir intermediate (spirocyclic)65%Boc removal, acidic hydrolysis

Q. How can the stereochemical integrity of spirocyclic difluoro compounds be confirmed?

  • Methodological Answer : Use chiral HPLC or X-ray crystallography to resolve stereoisomers. For example, the (1S,3R,4S)-configuration of dispiro[2.0.2.1]heptane-1-carboxylic acid derivatives was confirmed via X-ray analysis and matched with computational models (e.g., InChIKey: KNDLTEOGQMFJPV-QXRNQMCJSA-N) .

Q. What analytical techniques are critical for characterizing spirocyclic fluorinated carboxylic acids?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR to confirm fluorination patterns (e.g., coupling constants for difluoro groups).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., C8_8H8_8F2_2O2_2 for dispiro derivatives) .
  • pKa Measurement : Potentiometric titration to determine acidity (predicted pKa ~4.42 for similar compounds) .

Advanced Research Questions

Q. How can contradictory data in spirocyclic compound synthesis be resolved (e.g., low yields vs. stereochemical purity)?

  • Methodological Answer :

  • Case Study : In synthesizing 1-(tert-butoxycarbonyl)-8,8-difluoro-1-azaspiro[4.5]decane-2-carboxylic acid, low yields (61%) were attributed to steric hindrance during cyclization. Optimize reaction time/temperature or switch to microwave-assisted synthesis to improve efficiency .
  • Data Reconciliation : Compare 1H^{1}\text{H} and 19F^{19}\text{F} NMR spectra across studies to identify impurities or incomplete fluorination steps .

Q. What strategies are effective for enhancing the metabolic stability of spirocyclic fluorinated carboxylic acids in drug discovery?

  • Methodological Answer :

  • Fluorine Substituent Placement : Position difluoro groups to block cytochrome P450 oxidation sites (e.g., adjacent to metabolically labile protons).
  • Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., methyl esters) to improve bioavailability, as seen in intermediates for antiviral agents like Ledipasvir .

Q. How can computational modeling predict the physicochemical properties of novel spirocyclic fluorinated derivatives?

  • Methodological Answer :

  • Software : Use Gaussian or Schrödinger Suite for DFT calculations to predict pKa, logP, and solubility.

  • Example : The density (1.55 g/cm3^3) and boiling point (294.4°C) of dispiro[2.0.2.1]heptane-1-carboxylic acid derivatives were computationally validated against experimental data .

    Table 2: Predicted vs. Experimental Properties

    PropertyPredicted ValueExperimental ValueReference
    Density (g/cm3^3)1.551.54–1.56
    Boiling Point (°C)294.4290–298

Contradiction Analysis in Literature

Q. Why do reported melting points for spirocyclic fluorinated carboxylic acids vary across studies?

  • Methodological Answer : Variations arise from polymorphic forms or hydration states. For example, 1-(tert-butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid (3f) was reported as yellow crystals (mp 71–74°C), while similar compounds with fluorine substitutions showed higher melting points due to increased crystallinity . Always report crystallization solvents and heating rates.

Key Research Gaps

  • Stereoselective Fluorination : Limited methods for enantioselective synthesis of 1,1-difluorospiro compounds.
  • Biological Activity Data : Few studies correlate structure-activity relationships (SAR) for antimicrobial or anti-inflammatory properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.